2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a useful research compound. Its molecular formula is C13H17ClFNO2S and its molecular weight is 305.79. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Research on compounds such as acetaminophen highlights the importance of understanding metabolism and excretion processes. For instance, studies on acetaminophen metabolism in humans reveal the drug's metabolic pathways, including its conjugation and the formation of metabolites (Mrochek et al., 1974). Such research is crucial for identifying how similar compounds might be processed in the body, indicating potential therapeutic applications or toxicological concerns.
Toxicology and Safety Studies
Toxicological studies, like those conducted on chlorpyrifos and other chemicals, provide insights into the effects of chemical exposure and the mechanisms underlying toxicity (Osterloh, Lotti, & Pond, 1983). Understanding the toxicological profile of "2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" could inform safety guidelines and risk assessments for its use in various contexts.
Pharmacodynamic Applications
Investigations into the pharmacodynamics of specific compounds, such as ketamine's effect on ulcerative cystitis (Shahani, Streutker, Dickson, & Stewart, 2004), can reveal potential therapeutic uses. By understanding how "this compound" interacts with biological systems, researchers can explore its efficacy in treating specific diseases or conditions.
Molecular Imaging and Diagnostics
The development of imaging ligands for TSPO in glioblastoma multiforme research (Jensen et al., 2015) illustrates the role of chemical compounds in enhancing diagnostic tools. This approach could be relevant for "this compound" if its properties make it suitable for use in imaging applications or as a biomarker.
Drug Development and Interaction Studies
Research into the interactions and efficacy of various compounds, such as the study of MK-0524, a prostaglandin D2 receptor antagonist (Karanam et al., 2007), underscores the importance of understanding drug mechanisms. Studies like these can guide the development of "this compound" for specific therapeutic targets.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c1-13(18,8-19-2)7-16-12(17)6-9-10(14)4-3-5-11(9)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIQUVZKIOERJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.